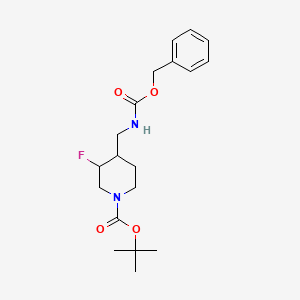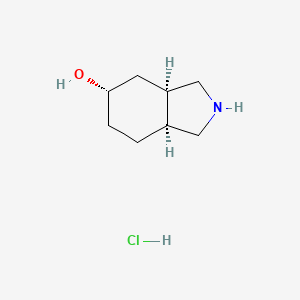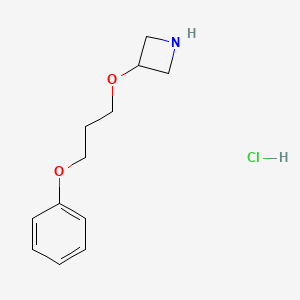
2-Chloro-5-(2,2-difluoroethoxy)pyridine
Overview
Description
“2-Chloro-5-(2,2-difluoroethoxy)pyridine” is a chemical compound . It is related to 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine and 2-chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(2,2-difluoroethoxy)pyridine” is related to that of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine and 5-chloro-2-(2,2-difluoroethoxy)pyridine . The InChI code for the latter is 1S/C7H6ClF2NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2 .Scientific Research Applications
Synthesis Applications
Synthesis of Pyridine Derivatives
This compound is used in the synthesis of various pyridine derivatives. For example, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, was achieved from simple and inexpensive starting materials, demonstrating its utility in medicinal chemistry research (Catalani et al., 2010).
Herbicide Synthesis
It's a key intermediate in the synthesis of certain herbicides, such as the highly efficient trifloxysulfuron (Zuo Hang-dong, 2010).
Chemical Intermediates
The compound is also noted for its use as an intermediate in the production of pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides (Li Zheng-xiong, 2004).
Structural and Chemical Studies
Tautomerism Studies
Research on similar compounds, like 5-chloro-2-hydroxypyridine, provides insights into the structural properties and tautomerism of chloropyridines (Spinner, 1986).
Radiochemical Synthesis
Studies have been conducted on the radiochemical synthesis of pyridine derivatives for use in medical imaging, specifically for studying nicotinic acetylcholine receptors by positron emission tomography (Brown et al., 2001).
Advanced Applications
Halogen Shuffling in Pyridines
Research on the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine has led to advancements in halogen shuffling techniques in pyridines (Mongin et al., 1998).
Stability Studies
Investigations into the geometrical structure and potentiometric studies of chloropyridine derivatives and their metal complexes provide valuable information on the stability and reactivity of these compounds (Shoair et al., 2015).
properties
IUPAC Name |
2-chloro-5-(2,2-difluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)12-4-7(9)10/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNBOHRGBIMMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457423.png)
![ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1457426.png)





![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)

![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)

![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)
![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B1457445.png)
